molecular formula C19H29NO3Si B8052789 tert-Butyl 5-((tert-butyldimethylsilyl)oxy)-1H-indole-1-carboxylate

tert-Butyl 5-((tert-butyldimethylsilyl)oxy)-1H-indole-1-carboxylate

Cat. No.: B8052789
M. Wt: 347.5 g/mol
InChI Key: PHUNNIDFZDINBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 5-((tert-Butyldimethylsilyl)oxy)-1H-Indole-1-Carboxylate: is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a tert-butyldimethylsilyl group, and an indole ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 1H-indole-1-carboxylic acid and tert-butyldimethylsilyl chloride (TBDMSCl) .

  • Reaction Steps: The indole carboxylic acid is first activated using a coupling agent like dicyclohexylcarbodiimide (DCC) . The activated acid is then reacted with TBDMSCl in the presence of a base such as triethylamine (Et3N) to introduce the tert-butyldimethylsilyl group.

  • Purification: The product is purified using techniques like column chromatography to obtain the desired compound.

Industrial Production Methods:

  • Scale-Up: The reaction is scaled up using industrial reactors, ensuring precise control of temperature, pressure, and reagent addition to maintain consistency and yield.

  • Safety Measures: Industrial synthesis involves stringent safety protocols to handle reactive chemicals and manage waste products.

Types of Reactions:

  • Oxidation: The indole ring can undergo oxidation reactions, often using oxidizing agents like chromium trioxide (CrO3) or osmium tetroxide (OsO4) .

  • Reduction: Reduction reactions can be performed using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .

  • Substitution: The tert-butyldimethylsilyl group can be substituted using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions:

  • Oxidation: CrO3, OsO4, KMnO4

  • Reduction: NaBH4, LiAlH4, H2/Ni

  • Substitution: RLi, RMgX, RCOCl

Major Products Formed:

  • Oxidation: Indole-3-carboxylic acid derivatives

  • Reduction: Reduced indole derivatives

  • Substitution: Various substituted indole derivatives

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the synthesis of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets, primarily involving the indole ring. The tert-butyldimethylsilyl group provides steric hindrance, influencing the reactivity and selectivity of the compound. The exact pathways and targets depend on the specific application and reaction conditions.

Comparison with Similar Compounds

  • Tert-Butyl 5-((Trimethylsilyl)oxy)-1H-Indole-1-Carboxylate: Similar structure but with a trimethylsilyl group instead of tert-butyldimethylsilyl.

  • Tert-Butyl 5-Hydroxy-1H-Indole-1-Carboxylate: Lacks the silyl protecting group, making it more reactive.

Uniqueness: The presence of the bulky tert-butyldimethylsilyl group in Tert-Butyl 5-((tert-Butyldimethylsilyl)oxy)-1H-Indole-1-Carboxylate provides enhanced stability and selectivity compared to similar compounds, making it particularly useful in specific synthetic applications.

This compound , highlighting its synthesis, reactivity, applications, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl 5-[tert-butyl(dimethyl)silyl]oxyindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO3Si/c1-18(2,3)22-17(21)20-12-11-14-13-15(9-10-16(14)20)23-24(7,8)19(4,5)6/h9-13H,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHUNNIDFZDINBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.